

High-performance liquid chromatography (HPLC) method for Grazoprevir quantification

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Application Note: A Robust HPLC Method for the Quantification of Grazoprevir

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Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Grazoprevir**, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor.[1][2] The described protocol is applicable for the determination of **Grazoprevir** in bulk pharmaceutical ingredients and finished dosage forms. The method utilizes a C18 stationary phase with a UV detector, ensuring high specificity and accuracy. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

Grazoprevir is a key antiviral medication used in combination therapies for the treatment of chronic hepatitis C.[2][3] Accurate and precise quantification of **Grazoprevir** is crucial for quality control during manufacturing and for ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the quantitative determination of active pharmaceutical ingredients (APIs). This application note



presents a validated isocratic RP-HPLC method that is simple, rapid, and robust for the routine analysis of **Grazoprevir**.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: A C18 reversed-phase column is recommended. Several commercially available columns have been shown to be effective.[4][5][6]
- · Chemicals and Reagents:
 - Grazoprevir reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (KH₂PO₄) or Orthophosphoric acid (OPA) (Analytical grade)
 - Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of **Grazoprevir** is presented in Table 1. These conditions have been compiled from various validated methods to provide a robust starting point for analysis.[4][5][7][8][9]

Table 1: Optimized Chromatographic Conditions



Parameter	Recommended Conditions
Stationary Phase (Column)	C18 (e.g., Inertsil ODS, Kromasil C18, Zorbax eclipse XDB C18), 250 mm x 4.6 mm, 5 μm
Mobile Phase	Mixture of an aqueous buffer and an organic solvent. Common compositions include: - Phosphate buffer (pH 3.0 - 4.0) and Acetonitrile (e.g., 40:60 v/v)[5][7] - 0.1% Orthophosphoric acid and Acetonitrile (e.g., 45:55 v/v)[8]
Elution Mode	Isocratic[9][10]
Flow Rate	1.0 mL/min[3][4][7]
Column Temperature	Ambient or controlled at 30°C[6]
Detection Wavelength	260 nm[1][7][8]
Injection Volume	20 μL[9][10][11]
Run Time	Approximately 10 minutes

Protocols

Preparation of Standard Solutions

- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Grazoprevir reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a suitable diluent (e.g., methanol or mobile phase) and make up the volume to the mark.
 Sonicate for 10-15 minutes to ensure complete dissolution.[10][11]
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 25-150 μg/mL).[6][7][8]

Preparation of Sample Solutions (from Tablet Dosage Form)

• Weigh and finely powder at least 20 tablets to get a homogenous sample.



- Accurately weigh a portion of the powder equivalent to a single tablet's strength of Grazoprevir (e.g., 100 mg).[9]
- Transfer the powder to a suitable volumetric flask (e.g., 100 mL).
- Add a portion of the diluent (approximately 70% of the flask volume) and sonicate for 20-30 minutes to ensure complete extraction of the drug.[11]
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
- Filter the solution through a 0.45 μm syringe filter to remove any undissolved excipients.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

System Suitability

Before starting the analysis, the chromatographic system must pass the system suitability test. Inject the standard solution multiple times (e.g., five or six replicates). The system is deemed suitable for analysis if the acceptance criteria are met.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	Not more than 2.0[4]
Theoretical Plates	Not less than 2000[4]
% Relative Standard Deviation (%RSD) for Peak Area	Not more than 2.0%

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 3.

Table 3: Summary of Method Validation Data

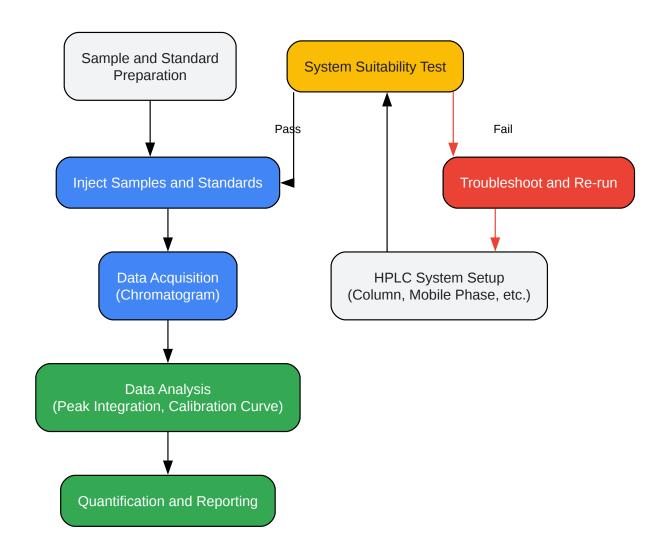


Parameter	Typical Results
Linearity Range (μg/mL)	25 - 150[7][8]
Correlation Coefficient (r²)	≥ 0.999[3][4]
Accuracy (% Recovery)	98.0% - 102.0%[6][8]
Precision (%RSD)	< 2.0%[3][6]
Limit of Detection (LOD) (μg/mL)	0.06 - 0.81[6][10]
Limit of Quantification (LOQ) (μg/mL)	0.19 - 2.46[6][10]
Robustness	The method is robust to small, deliberate variations in chromatographic conditions.[3][4]

Visual Workflow

The following diagram illustrates the general workflow for the HPLC quantification of **Grazoprevir**.





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Caption: Workflow for **Grazoprevir** quantification by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantification of **Grazoprevir** in pharmaceutical samples. The provided protocols and validation data demonstrate that the method is accurate, precise, and specific. This application note serves as a valuable resource for researchers and analysts in the field of pharmaceutical quality control and drug development.



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